molecular formula C20H27BrN2O B12476257 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine

Cat. No.: B12476257
M. Wt: 391.3 g/mol
InChI Key: FRJUIIYCYYSTGB-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine is a complex organic compound that features a bicyclic structure combined with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl intermediate, which can be synthesized through a series of reactions involving norbornene derivatives . The piperazine ring is then introduced through nucleophilic substitution reactions, often using secondary amines and formaldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Secondary amines, formaldehyde.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine is unique due to its combination of a bicyclic structure with a piperazine ring and specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H27BrN2O

Molecular Weight

391.3 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H27BrN2O/c1-24-20-5-4-19(21)12-18(20)14-23-8-6-22(7-9-23)13-17-11-15-2-3-16(17)10-15/h2-5,12,15-17H,6-11,13-14H2,1H3

InChI Key

FRJUIIYCYYSTGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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